molecular formula C21H16N2O3 B5757312 3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide

3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide

Cat. No.: B5757312
M. Wt: 344.4 g/mol
InChI Key: ZCVORLFKJSHQGQ-CSKARUKUSA-N
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Description

3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide, also known as FMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems.

Mechanism of Action

3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is known to interact with various biological systems through covalent or non-covalent interactions. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This compound has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the system being studied. In the nervous system, this compound has been shown to increase the levels of acetylcholine, which can enhance cognitive function. In the cardiovascular system, this compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which can lower blood pressure. In the immune system, this compound has been shown to modulate the activity of certain cytokines, which can affect inflammation and immune response.

Advantages and Limitations for Lab Experiments

3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has several advantages for lab experiments, including its unique chemical structure, its ability to interact with various biological systems, and its relatively low toxicity. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential to form covalent adducts with proteins, which can affect their activity.

Future Directions

There are several future directions for research on 3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide, including its potential applications in drug discovery, its role in the regulation of neurotransmitter release, and its effects on inflammation and immune response. Further studies are also needed to elucidate its mechanism of action and to optimize its use as a research tool.

Synthesis Methods

The synthesis of 3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves the reaction of 3-(2-furyl)acrylic acid with 3-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to interact with various biological systems, such as enzymes, receptors, and ion channels, making it a valuable tool for studying their functions and mechanisms.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-14-7-9-19-18(12-14)23-21(26-19)15-4-2-5-16(13-15)22-20(24)10-8-17-6-3-11-25-17/h2-13H,1H3,(H,22,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVORLFKJSHQGQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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